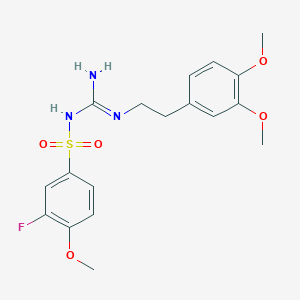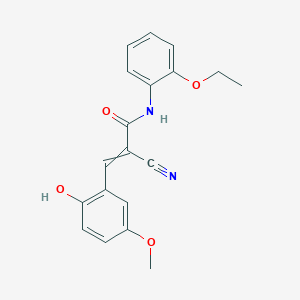
2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CEPM and is a member of the chalcone family. CEPM has been studied extensively for its properties and has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of CEPM is not fully understood. However, studies have shown that CEPM induces apoptosis in cancer cells by activating caspase-3 and caspase-9. CEPM has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
CEPM has been shown to have various biochemical and physiological effects. Studies have shown that CEPM inhibits the growth of cancer cells by inducing apoptosis. CEPM has also been shown to reduce inflammation by inhibiting the NF-κB pathway. Additionally, CEPM has been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEPM is its potent antiproliferative activity against cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, the limitations of CEPM include its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of CEPM.
Orientations Futures
There are several future directions for the study of CEPM. One potential direction is the development of CEPM-based drugs for the treatment of cancer. Additionally, more studies are needed to fully understand the mechanism of action of CEPM and its potential applications in other scientific fields. Finally, the synthesis of CEPM analogs with improved solubility and potency could lead to the development of more effective drugs.
Méthodes De Synthèse
The synthesis of CEPM involves the reaction of 2-hydroxy-5-methoxyacetophenone and 2-ethoxybenzaldehyde in the presence of a base such as potassium hydroxide. The resulting product is then reacted with malononitrile to form the final product, CEPM. This synthetic route is efficient and has been optimized for large-scale production.
Applications De Recherche Scientifique
CEPM has been studied for its potential applications in various scientific fields. One of the most promising applications of CEPM is its use as an anticancer agent. Studies have shown that CEPM exhibits potent antiproliferative activity against various cancer cell lines. CEPM has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Propriétés
IUPAC Name |
2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-18-7-5-4-6-16(18)21-19(23)14(12-20)10-13-11-15(24-2)8-9-17(13)22/h4-11,22H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJUXCFZQSJPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

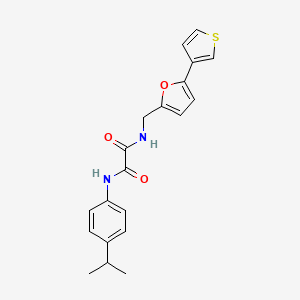
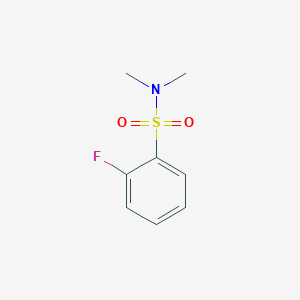

![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)
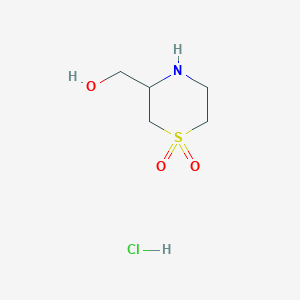

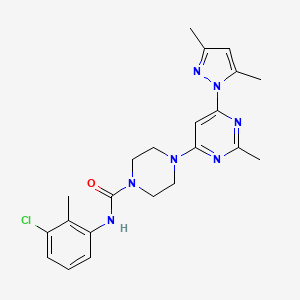

![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)
![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)
